

In Vitro Efficacy of CL-385319 Against H5N1: A Technical Guide

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Compound of Interest

Compound Name: CL-385319

Cat. No.: B10847640

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This technical guide provides a comprehensive overview of the in vitro efficacy of **CL-385319**, an N-substituted piperidine compound, against the highly pathogenic H5N1 avian influenza virus. The document details the compound's inhibitory effects, mechanism of action, and the experimental protocols used to determine its antiviral activity.

Quantitative Efficacy Data

CL-385319 has demonstrated significant inhibitory activity against H5N1 influenza A virus in vitro. The following tables summarize the key quantitative data from studies conducted in Madin-Darby Canine Kidney (MDCK) cells.

Table 1: Antiviral Activity and Cytotoxicity of **CL-385319** against H5N1 Virus

Parameter	Cell Line	Value	Reference
IC ₅₀ (50% Inhibitory Concentration)	MDCK	27.03 ± 2.54 μM	[1][2]
CC ₅₀ (50% Cytotoxic Concentration)	MDCK	1.48 ± 0.01 mM	[1][2]

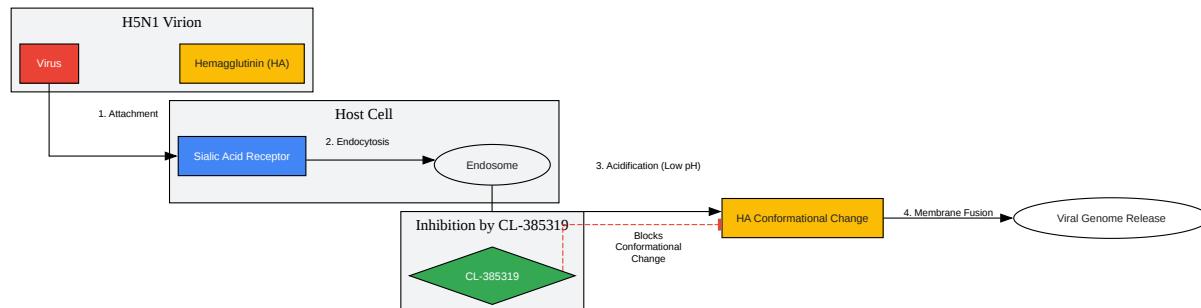
Table 2: Inhibitory Activity of **CL-385319** against Various H5N1 Pseudoviruses

Pseudovirus Strain (Hemagglutinin from)	IC ₅₀ (μM)
A/Thailand/Kan353/2004	4.00 ± 0.38
A/Qinghai/59/2005	1.50 ± 0.13
A/Xinjiang/1/2006	2.22 ± 0.24
A/Anhui/1/2005	0.37 ± 0.12
A/Hong Kong/156/1997	2.62 ± 0.08

Mechanism of Action: Inhibition of Viral Entry

CL-385319 exerts its antiviral effect by specifically targeting the viral entry stage of the H5N1 life cycle.[1][3] The compound does not inhibit the activity of N1-type neuraminidase, nor does it block the adsorption of the H5 hemagglutinin (HA) to chicken red blood cells.[1][2]

Instead, molecular docking analyses suggest that **CL-385319** binds to a cavity in the stem region of the HA2 subunit of the hemagglutinin protein.[1][2] This interaction is believed to stabilize the HA trimer at a neutral pH, thereby preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[3][4] Site-directed mutagenesis studies have identified that mutations at residues M24 in HA1 and F110 in HA2 confer resistance to **CL-385319**, further supporting the proposed binding site and mechanism. [1][2]



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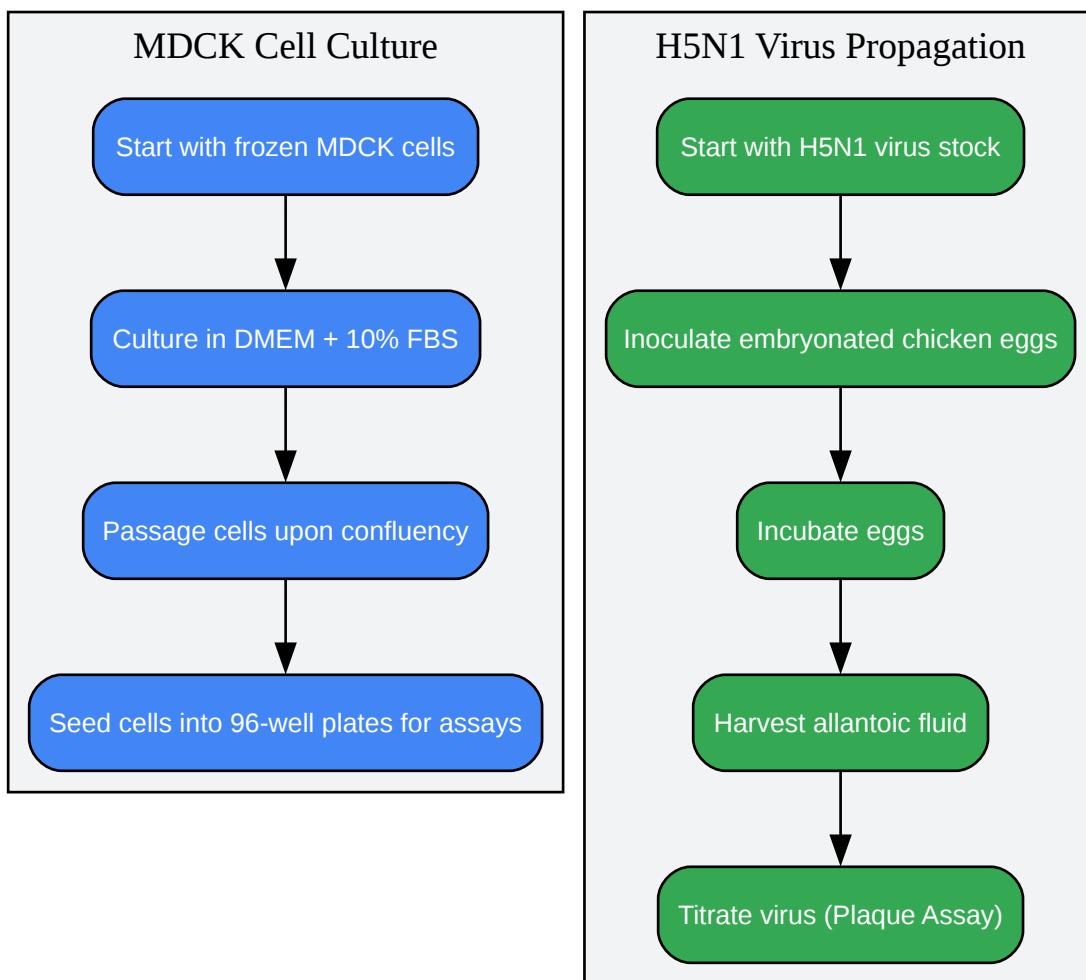
H5N1 viral entry and inhibition by **CL-385319**.

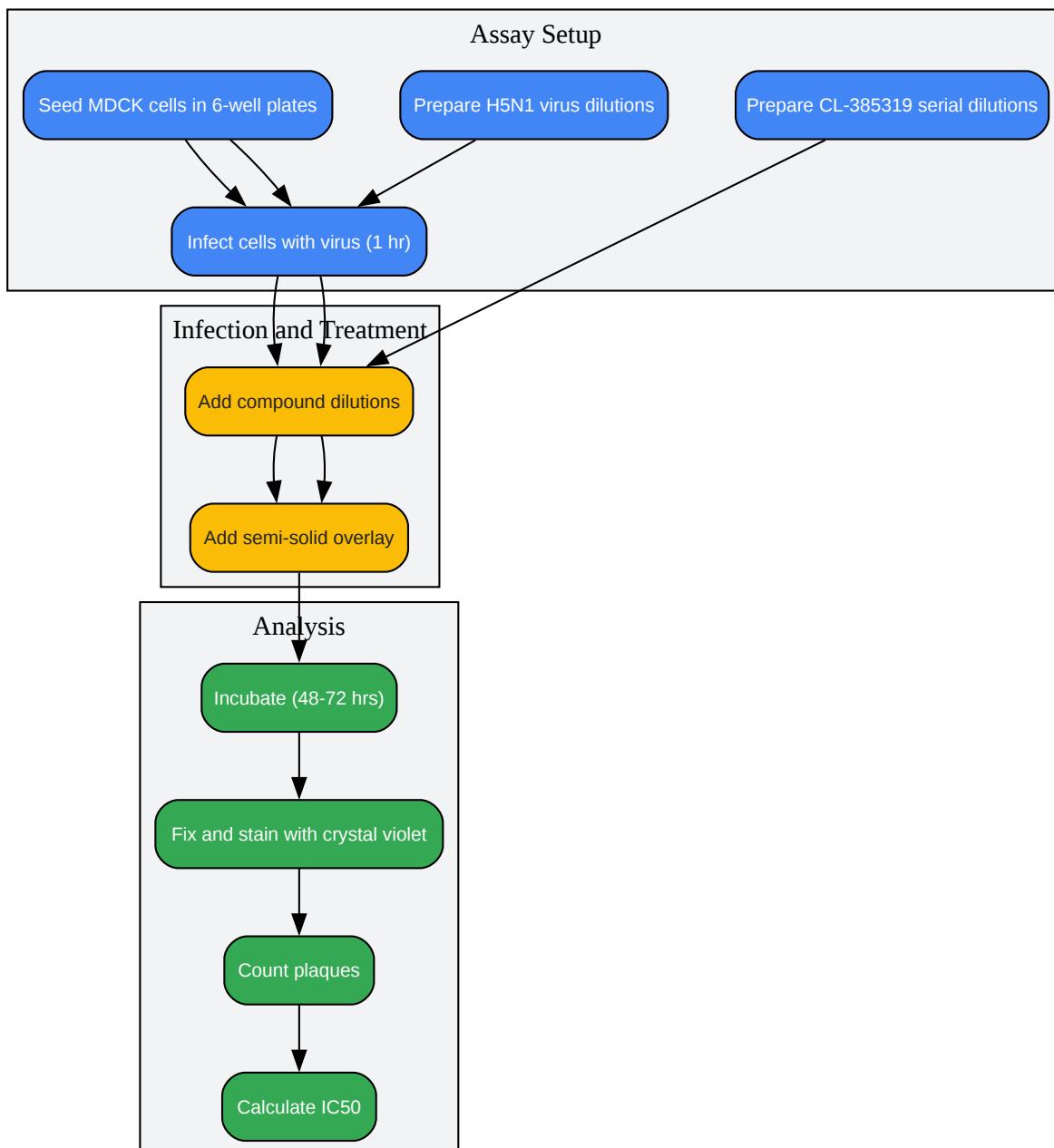
Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the *in vitro* efficacy of **CL-385319** against H5N1.

Cell Culture and Virus Propagation

Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. H5N1 virus stocks are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.



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